molecular formula C16H13N5O3 B15002070 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxamide

Cat. No.: B15002070
M. Wt: 323.31 g/mol
InChI Key: KJOQVIMYIMNZRI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxamide is a complex organic compound that features a combination of benzodioxin, triazole, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction between azides and alkynes.

    Coupling Reactions: The benzodioxin and triazole intermediates can be coupled with a pyridine derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions could target the triazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of organic electronic materials.

Biology

    Enzyme Inhibition: Possible applications as inhibitors of specific enzymes due to the triazole moiety.

    Receptor Binding: The compound might interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for diseases where triazole derivatives have shown efficacy.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.

    Receptor Modulation: It could interact with cell surface receptors, altering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4H-1,2,4-triazol-3-yl)pyridine-4-carboxamide

Uniqueness

  • Structural Features : The specific arrangement of the benzodioxin, triazole, and pyridine rings.
  • Biological Activity : Unique interactions with biological targets due to the specific structure.

Properties

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,2,4-triazol-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C16H13N5O3/c22-16(11-3-4-17-15(7-11)21-9-18-19-10-21)20-12-1-2-13-14(8-12)24-6-5-23-13/h1-4,7-10H,5-6H2,(H,20,22)

InChI Key

KJOQVIMYIMNZRI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC=C3)N4C=NN=C4

Origin of Product

United States

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